

# Spectroscopic Profile of 3-Fluoro-5-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoro-5-methylaniline

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This technical guide provides a summary of available spectroscopic data for the aromatic amine **3-Fluoro-5-methylaniline**. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data and outlines standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound and its analogs. This guide is intended to serve as a foundational resource for researchers utilizing **3-Fluoro-5-methylaniline** in synthetic chemistry and drug discovery.

## Chemical and Physical Properties

**3-Fluoro-5-methylaniline** is an organic compound with the chemical formula  $C_7H_8FN$ . It is a colorless to yellow liquid soluble in organic solvents such as ethanol and acetone.<sup>[1]</sup> It serves as a key intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and pesticides.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FN
Molecular Weight	125.15 g/mol
Boiling Point	207.4 ± 20.0 °C (Predicted)
Density	1.115 ± 0.06 g/cm <sup>3</sup> (Predicted)
pKa	3.70 ± 0.10 (Predicted)

## Spectroscopic Data

### Mass Spectrometry (MS)

While experimental mass spectra for **3-Fluoro-5-methylaniline** are not readily available in the reviewed literature, predicted fragmentation data provides insight into its expected behavior under mass spectrometric analysis. The molecular ion and key adducts are presented below.

Table 1: Predicted Mass Spectrometry Data for **3-Fluoro-5-methylaniline**

Adduct	m/z
[M] <sup>+</sup>	125.06353
[M+H] <sup>+</sup>	126.07136
[M+Na] <sup>+</sup>	148.05330
[M+K] <sup>+</sup>	164.02724
[M+NH <sub>4</sub> ] <sup>+</sup>	143.09790
[M-H] <sup>-</sup>	124.05680

Data sourced from PubChemLite.

### Infrared (IR) Spectroscopy

Specific experimental IR data for **3-Fluoro-5-methylaniline** is not available in the searched resources. However, the expected characteristic absorption bands can be inferred from the

functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands for **3-Fluoro-5-methylaniline**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
N-H (amine)	Stretching	3500-3300
C-H (aromatic)	Stretching	3100-3000
C-H (methyl)	Stretching	2975-2850
C=C (aromatic)	Stretching	1620-1450
C-N	Stretching	1350-1250
C-F	Stretching	1400-1000

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **3-Fluoro-5-methylaniline** were not found in the available literature. The expected chemical shifts would be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom on the aromatic ring.

## Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data for aromatic amines like **3-Fluoro-5-methylaniline**.

### Infrared (IR) Spectroscopy

**Sample Preparation:** For liquid samples such as **3-Fluoro-5-methylaniline**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).<sup>[2]</sup>

**Instrumentation and Data Acquisition:**

- **Spectrometer:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.<sup>[3]</sup>
- **Range:** The spectrum is generally recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.<sup>[3]</sup>

- Resolution: A resolution of  $4\text{ cm}^{-1}$  is standard.[3]
- Procedure: A background spectrum of the clean salt plates is recorded first. The sample is then placed between the plates, and the sample spectrum is acquired. The instrument software is used to subtract the background spectrum to yield the spectrum of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified **3-Fluoro-5-methylaniline** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[4]

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.[3]
- $^1\text{H}$  NMR Parameters:
  - Pulse Sequence: A standard single-pulse experiment is common.[3]
  - Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration.[3]
  - Relaxation Delay: A delay of 1-5 seconds between scans is used.[3]
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence is standard to obtain singlets for each carbon.
  - Number of Scans: A larger number of scans is generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (MS)

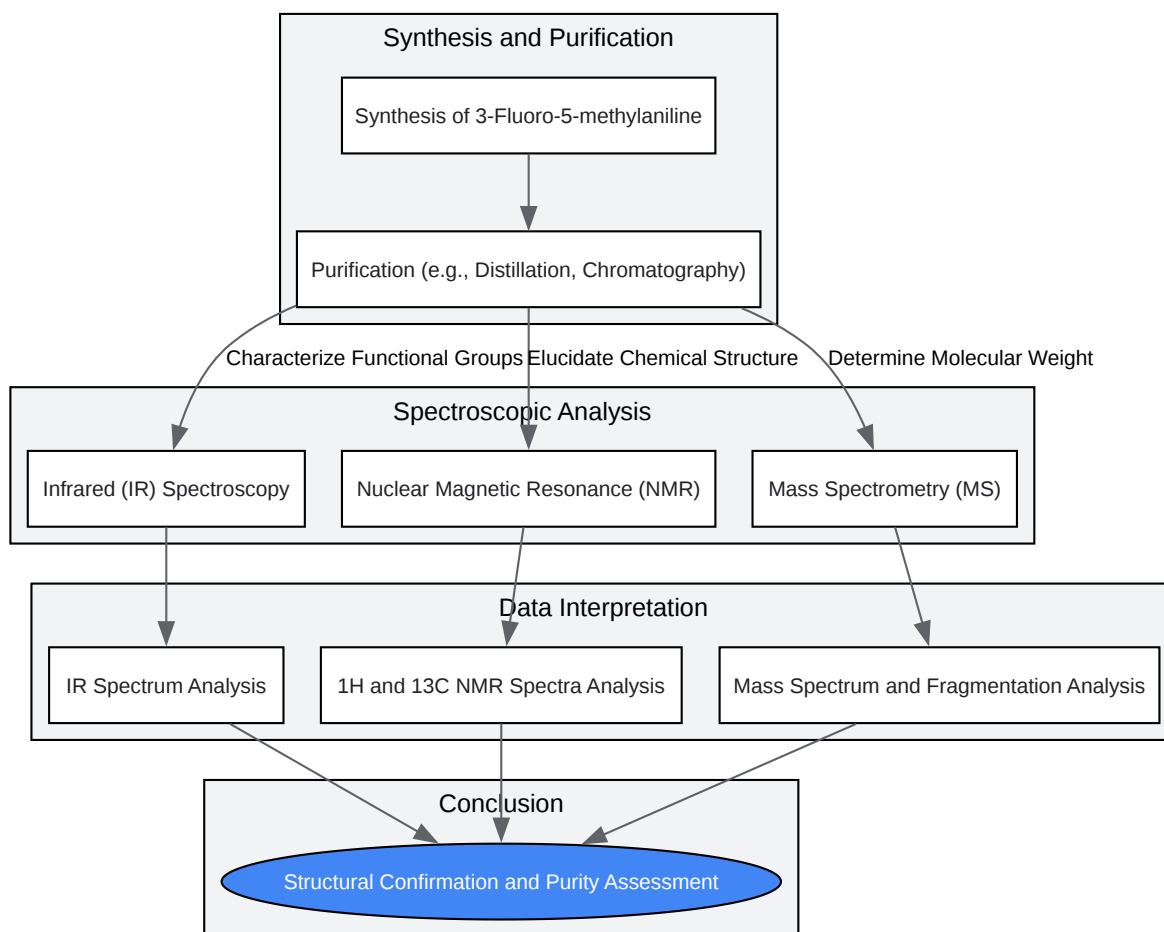
Sample Preparation: A dilute solution of **3-Fluoro-5-methylaniline** (around 1-10 µg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.[3] For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.[3]

Instrumentation and Data Acquisition:

- Mass Spectrometer: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a common technique for this type of analyte.[3]
- Ionization Mode: Positive ion mode ( $[M+H]^+$ ) is typical for anilines.[3]
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[3]
- Procedure: The sample solution is introduced into the ESI source, and the mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to generate a fragmentation pattern.[3]

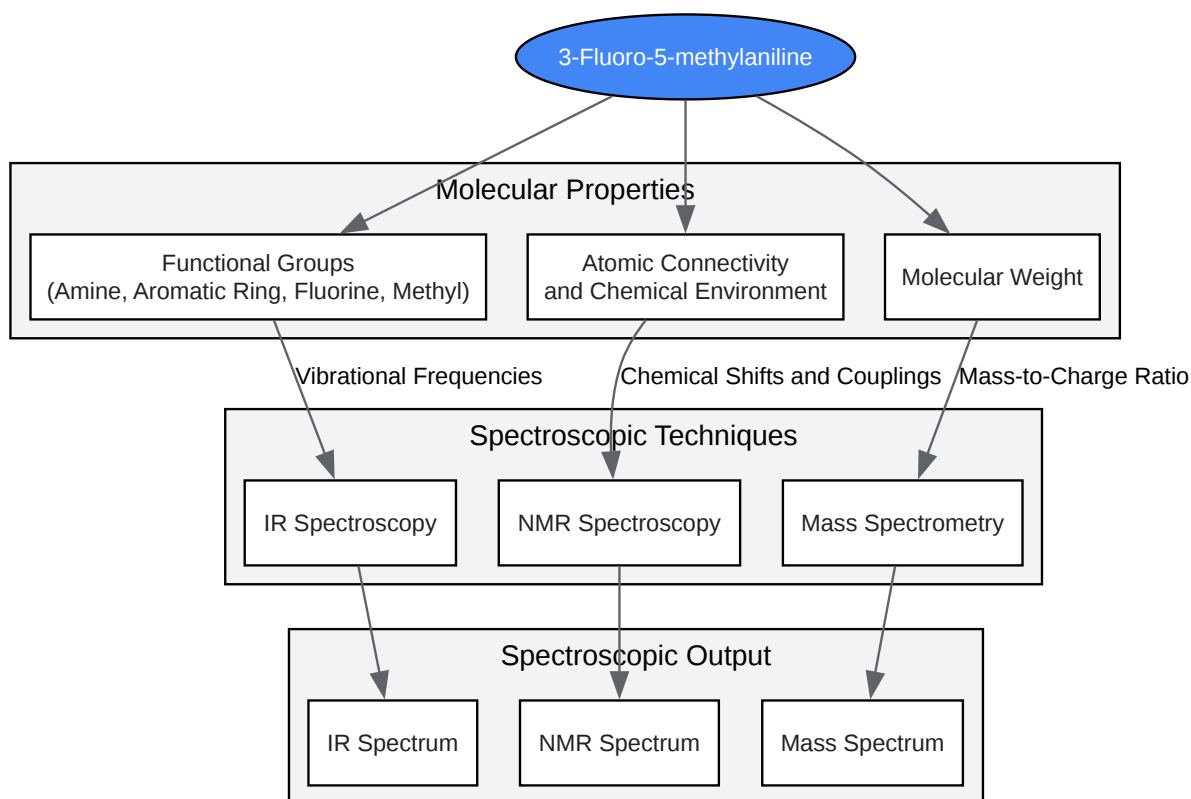
## Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized aromatic amine and the logical relationships in spectroscopic analysis.



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Caption: General workflow for the synthesis and spectroscopic characterization of **3-Fluoro-5-methylaniline**.



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Caption: Logical relationships between molecular properties and spectroscopic techniques for **3-Fluoro-5-methylaniline**.

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